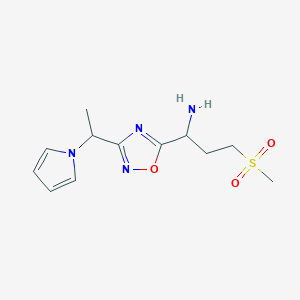
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a complex organic compound that features a pyrrole ring, an oxadiazole ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine likely involves multiple steps, including the formation of the pyrrole ring, the oxadiazole ring, and the sulfonyl group. Typical synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Oxadiazole Ring: This can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Introduction of the Sulfonyl Group: This can be done through sulfonylation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the amine group.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring may yield amine derivatives.
Applications De Recherche Scientifique
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine may have several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-pyrrol-1-yl)ethanone:
1,2,4-Oxadiazole: A core structure found in many bioactive compounds.
Methylsulfonylmethane (MSM): A common sulfonyl-containing compound used in dietary supplements.
Uniqueness
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a sulfonyl group. This unique structure may confer specific chemical properties and biological activities that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C12H18N4O3S |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
3-methylsulfonyl-1-[3-(1-pyrrol-1-ylethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C12H18N4O3S/c1-9(16-6-3-4-7-16)11-14-12(19-15-11)10(13)5-8-20(2,17)18/h3-4,6-7,9-10H,5,8,13H2,1-2H3 |
Clé InChI |
QXQFEUOBCFCYRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NOC(=N1)C(CCS(=O)(=O)C)N)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


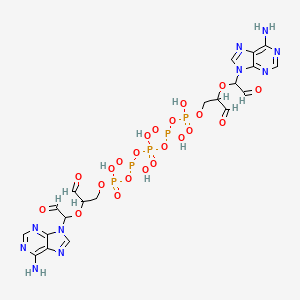
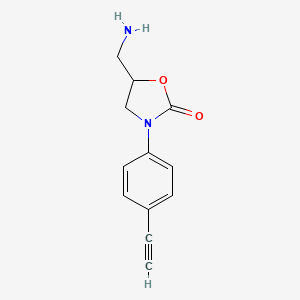
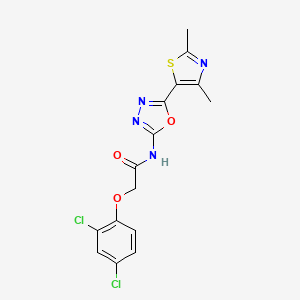
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)
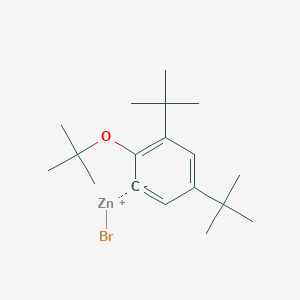
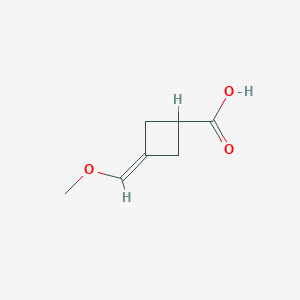
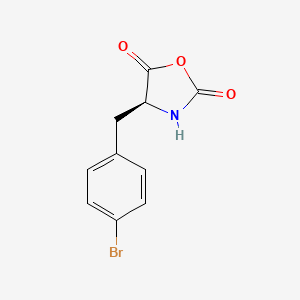

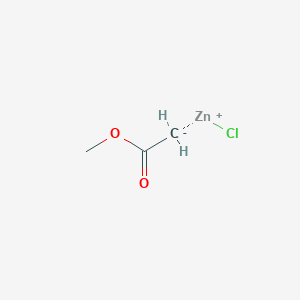

![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)

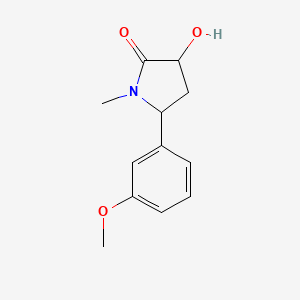
![Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate](/img/structure/B14883065.png)
